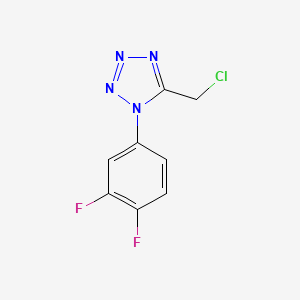

5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole

Description

BenchChem offers high-quality 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-1-(3,4-difluorophenyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N4/c9-4-8-12-13-14-15(8)5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQIOGZINBZREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=NN=N2)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

5-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole typically involves multi-component reactions that facilitate the incorporation of the chloromethyl and difluorophenyl groups into the tetrazole framework. The compound can be synthesized using various methods, including microwave-assisted techniques that enhance yield and purity .

Biological Activity Overview

The biological activity of tetrazole derivatives, including 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole, has been extensively studied. Key activities include:

- Anticancer Activity : Tetrazole derivatives have shown promising results as anticancer agents by inhibiting tubulin polymerization and disrupting microtubule dynamics in cancer cells. For instance, compounds similar to 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Antimicrobial Activity : The compound exhibits antimicrobial properties, with studies indicating effectiveness against a range of bacteria and fungi. The zones of inhibition measured by the disc diffusion method highlight its potential as an antimicrobial agent .

- Enzyme Inhibition : Research has shown that tetrazole derivatives can inhibit enzymes such as alpha-amylase, with some compounds demonstrating superior activity compared to established inhibitors like acarbose .

Anticancer Activity

A study evaluated the anticancer effects of several tetrazole derivatives on human cancer cell lines (e.g., A549, HeLa). The results indicated that 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole analogs inhibited cell growth significantly, with IC50 values ranging from 0.090 to 0.650 μM depending on the specific derivative and cell line tested. The mechanism involves binding to tubulin, leading to cell cycle arrest at the G2/M phase and inducing apoptosis .

Antimicrobial Properties

The antimicrobial efficacy was assessed against various strains using standard methods. The following table summarizes the zones of inhibition observed for different concentrations of 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole:

| Microorganism | Zone of Inhibition (mm) at 100 µg/mL | Zone of Inhibition (mm) at 200 µg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 17 |

| Candida albicans | 14 | 19 |

| Aspergillus niger | 16 | 21 |

These results indicate a dose-dependent increase in antimicrobial activity, suggesting that modifications to the tetrazole structure can enhance its efficacy against specific pathogens .

Case Studies

In a recent research study focusing on hybrid pyrazole-tetrazole compounds, derivatives structurally related to 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole exhibited significant antifungal activity against strains like Aspergillus niger and Penicillium digitatum. These findings support the notion that structural modifications within the tetrazole framework can lead to enhanced biological properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole is in the development of anticancer agents. Research indicates that tetrazole derivatives can act as potent inhibitors of tubulin polymerization, which is crucial in cancer cell proliferation. For instance, a study synthesized a series of 1,5-disubstituted tetrazoles and evaluated their antiproliferative activities against various human cancer cell lines. Compounds with specific substitutions exhibited IC50 values in the nanomolar range, demonstrating their potential as effective antimitotic agents .

Mechanism of Action

The mechanism by which these compounds exert their effects includes the induction of apoptosis through the mitochondrial pathway, activating caspases such as caspase-9 and caspase-3. This apoptotic pathway is critical for the elimination of cancer cells, making these tetrazole derivatives promising candidates for further development in cancer therapy .

Agricultural Applications

Fungicidal Properties

Recent studies have highlighted the antifungal properties of tetrazole derivatives, including 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole. These compounds have shown effectiveness against several fungal pathogens, such as Geotrichum candidum and Aspergillus niger. Their mechanism involves inhibiting key enzymes in fungal metabolism, which can lead to reduced fungal growth and improved crop yields .

Alpha-Amylase Inhibition

In addition to antifungal activity, these compounds have been evaluated for their ability to inhibit alpha-amylase, an enzyme critical for carbohydrate metabolism in plants and animals. The inhibition potency was found to be significantly higher than that of conventional inhibitors like acarbose, suggesting potential applications in managing carbohydrate metabolism disorders .

Coordination Chemistry

Synthesis of Metal Complexes

5-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole has also been utilized in coordination chemistry to synthesize metal complexes. These complexes exhibit interesting electronic properties and can be used in catalysis or as sensors. The ability of tetrazoles to coordinate with metal ions enhances their utility in developing new materials with tailored properties .

Data Tables and Case Studies

Preparation Methods

Hydroxyacetonitrile or Hydroxypropionitrile Route with Protection and Chlorination

A patented method describes a multi-step synthetic route starting from hydroxyacetonitrile or hydroxypropionitrile, which upon reaction with sodium azide and triethylamine forms 5-methylol or 5-hydroxyethyl tetrazole intermediates. These intermediates undergo protection with triphenylmethyl chloride, followed by chlorination with sulfur oxychloride, and finally deprotection to yield the chloromethyl tetrazole derivative.

Key Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Tetrazole formation | Hydroxyacetonitrile + NaN3 + triethylamine hydrochloride | 145 | 6 | 85 | 99.6 |

| Protection | 5-methylol tetrazole + triethylamine + triphenylmethyl chloride + THF | 0-60 | 1-60 | - | - |

| Chlorination | Sulfur oxychloride + protected tetrazole + THF | 0-60 | 4-20 | 73.8 | 98.3 |

| Deprotection and purification | Acid/base treatment in acetonitrile/water | Room temp | Overnight | 99.3 | 99.3 |

This method is advantageous for its safety and scalability, suitable for large-scale production due to controlled reaction conditions and relatively high yields.

Multicomponent Reaction (MCR) Approach with Microwave Acceleration

Recent research has explored a convergent three-component reaction involving an amine, a carbonyl compound, and an azide source under microwave irradiation. This method allows in situ formation of amides, followed by chlorination and tetrazole ring formation in a one-pot process.

- The method uses chlorinating agents such as POCl3 to activate the carbonyl compound.

- Microwave heating accelerates the reaction, reducing time significantly.

- This approach offers versatility and efficiency, though it requires careful optimization of reagents and conditions.

While this method has been demonstrated for various substituted tetrazoles, specific application to 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole requires adaptation of starting materials and conditions.

Detailed Synthetic Procedure from Patented Method

Step 1: Synthesis of 5-methylol tetrazole

- React hydroxyacetonitrile with sodium azide and triethylamine hydrochloride in an autoclave at 145 °C for 6 hours.

- Adjust pH to 1-2 with caustic soda, isolate the solid, and purify by heating with vinyl acetate monomer.

- Yield: 85%, Purity: 99.6%.

Step 2: Protection and Chlorination

- Dissolve 5-methylol tetrazole and triethylamine in tetrahydrofuran.

- Add triphenylmethyl chloride slowly at 0-60 °C, react for 1-60 hours.

- Filter and add sulfur oxychloride under stirring at 0-5 °C, then warm to 60 °C for 6 hours.

- Cool and adjust pH to 5-6 with caustic soda, filter and wash to obtain 5-chloromethyl-1-triphenylmethyl tetrazole.

- Yield: 73.8%, Purity: 98.3%.

Step 3: Deprotection to Obtain Final Product

- Dissolve the protected tetrazole in acetonitrile and water, acidify to pH 1-2 with hydrochloric acid.

- Stir overnight at room temperature.

- Neutralize to pH 10-11 with sodium hydroxide, stir for 3 hours.

- Filter, wash, and reacidify to pH 3-4 to isolate 5-(chloromethyl)-1H-tetrazole.

- Yield: 99.3%, Purity: 99.3%.

Comparative Analysis of Preparation Methods

| Feature | Hydroxyacetonitrile Route (Patented) | Microwave Multicomponent Reaction (Research) |

|---|---|---|

| Starting materials | Hydroxyacetonitrile or hydroxypropionitrile | Amine, carbonyl compound, azide source |

| Reaction type | Stepwise with protection and chlorination | One-pot multicomponent reaction |

| Reaction time | Several hours per step (up to 60 hours) | Minutes to hours with microwave acceleration |

| Yield | Moderate to high (up to 85% for intermediates) | Variable, depends on substrate and conditions |

| Scalability | High, suitable for industrial production | More suited for rapid synthesis and library generation |

| Safety considerations | Uses sulfur oxychloride and triphenylmethyl chloride | Uses chlorinating agents like POCl3, requires inert conditions |

| Purity of final product | High (above 98%) | Dependent on optimization |

Research Findings and Notes

- The patented method emphasizes safety and scalability, using well-controlled temperatures and stoichiometric ratios.

- Protection with triphenylmethyl chloride prevents side reactions during chlorination.

- The deprotection step is mild, using acid-base treatment to yield high purity product.

- Microwave-assisted multicomponent reactions offer a promising alternative, reducing reaction times and simplifying procedures, but require further adaptation for this specific compound.

- Chlorinating agents such as sulfur oxychloride and POCl3 are critical in forming the chloromethyl group.

- The choice of solvent (THF, acetonitrile) and pH adjustments are essential for optimizing yield and purity.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Tetrazole formation | Hydroxyacetonitrile + NaN3 + triethylamine HCl | 145 | 6 | 85 | 99.6 |

| Protection | Triphenylmethyl chloride + triethylamine + THF | 0-60 | 1-60 | - | - |

| Chlorination | Sulfur oxychloride + protected tetrazole + THF | 0-60 | 4-20 | 73.8 | 98.3 |

| Deprotection | HCl + NaOH in acetonitrile/water | Room temp | Overnight | 99.3 | 99.3 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole, and how are reaction conditions optimized?

- Methodological Answer : A general synthesis involves reacting substituted chlorobenzyl derivatives with tetrazole precursors under heterogeneous catalysis. For example, a PEG-400 medium with Bleaching Earth Clay (pH 12.5, 10 wt%) at 70–80°C for 1 hour yields tetrazole derivatives. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Key parameters to optimize include catalyst loading, solvent polarity (e.g., PEG-400 vs. alternatives), and reaction time to minimize byproducts.

Q. How are structural and purity analyses conducted for this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, tetrazole ring vibrations at ~1450–1600 cm⁻¹). Nuclear Magnetic Resonance (¹H NMR) confirms substitution patterns:

- 3,4-Difluorophenyl protons : Multiplets in δ 7.1–7.5 ppm.

- Chloromethyl group : Singlet at δ 4.3–4.7 ppm.

Purity is assessed via melting point consistency and HPLC (≥95% area normalization) .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reaction design of halogenated tetrazoles?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, reaction path searches can identify energy barriers for chloromethylation steps. Molecular docking studies may optimize steric effects from 3,4-difluorophenyl groups. Pairing computational results with experimental validation (e.g., varying substituents in aryl chlorides) reduces trial-and-error approaches .

Q. What strategies resolve contradictions in spectral data for structurally similar tetrazole derivatives?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism (e.g., 1H- vs. 2H-tetrazole forms) or solvent effects. To address this:

- Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Compare experimental spectra with simulated data (via tools like Gaussian) for tautomeric equilibria .

- Cross-validate with X-ray crystallography when possible .

Q. How can factorial design optimize reaction yields and minimize impurities?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent volume) across two levels (high/low). For example:

Methodological Challenges in Data Interpretation

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of 3,4-difluorophenyl groups reduces electron density at the tetrazole N-atoms, slowing nucleophilic substitution. To mitigate this:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Introduce activating groups (e.g., methyl) on the tetrazole ring to enhance nucleophilicity.

Kinetic studies (e.g., monitoring via in-situ IR) quantify rate changes .

Safety and Handling Protocols

Q. What safety precautions are critical when handling chloromethyl intermediates?

- Methodological Answer : Chloromethyl derivatives are potential alkylating agents and carcinogens. Key precautions:

- Conduct reactions in a fume hood with PPE (gloves, lab coat, face shield).

- Avoid exposure to moisture to prevent HCl release.

- Quench residual reagents with aqueous NaHCO₃ before disposal .

Theoretical and Practical Integration

Q. How can hybrid computational-experimental workflows accelerate derivative screening?

- Methodological Answer : High-throughput virtual screening (HTVS) identifies candidate substituents (e.g., replacing Cl with CF₃ for stability). MD simulations assess solubility in PEG-400. Experimental validation prioritizes top 10% computationally ranked candidates, reducing lab effort by 70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.